molecular formula C18H18BrNO5S B11703128 Diethyl 5-{[(2-bromophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-{[(2-bromophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11703128
M. Wt: 440.3 g/mol
InChI Key: OQISDNVNXDFRPY-UHFFFAOYSA-N
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Description

2,4-DIETHYL 5-(2-BROMOBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in the five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 5-(2-BROMOBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Bromobenzamido Group: The bromobenzamido group can be introduced through a nucleophilic substitution reaction, where a bromobenzoyl chloride reacts with an amine group on the thiophene ring.

    Esterification: The carboxylic acid groups on the thiophene ring can be esterified using ethanol in the presence of an acid catalyst to form the diethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromobenzamido group, potentially converting it to an amine.

    Substitution: The bromine atom in the bromobenzamido group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 5-(2-BROMOBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromobenzamido group suggests potential interactions with proteins through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diethyl-3-methylthiophene: Lacks the bromobenzamido and dicarboxylate groups, making it less complex.

    5-(2-Bromobenzamido)thiophene-2-carboxylate: Similar but lacks the diethyl and additional carboxylate groups.

Uniqueness

2,4-DIETHYL 5-(2-BROMOBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both ester and amide functionalities, along with the bromine atom, allows for diverse chemical modifications and interactions.

Properties

Molecular Formula

C18H18BrNO5S

Molecular Weight

440.3 g/mol

IUPAC Name

diethyl 5-[(2-bromobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C18H18BrNO5S/c1-4-24-17(22)13-10(3)14(18(23)25-5-2)26-16(13)20-15(21)11-8-6-7-9-12(11)19/h6-9H,4-5H2,1-3H3,(H,20,21)

InChI Key

OQISDNVNXDFRPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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